C24H30BrN
Description
. This compound is a member of the azaspiro compound family, characterized by a spiro-connected bicyclic structure. It has a molecular weight of 412.4057 g/mol .
Properties
Molecular Formula |
C24H30BrN |
|---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
3-benzhydrylidene-1-butyl-1-azoniabicyclo[2.2.2]octane;bromide |
InChI |
InChI=1S/C24H30N.BrH/c1-2-3-16-25-17-14-20(15-18-25)23(19-25)24(21-10-6-4-7-11-21)22-12-8-5-9-13-22;/h4-13,20H,2-3,14-19H2,1H3;1H/q+1;/p-1 |
InChI Key |
QITYIVVJVYKPTH-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+]12CCC(CC1)C(=C(C3=CC=CC=C3)C4=CC=CC=C4)C2.[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6R,8R)-2,8-dibenzyl-1-bromo-1-azaspiro[5.5]undecane involves the reaction of appropriate dibenzyl precursors with brominating agents under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted azaspiro compounds.
Scientific Research Applications
The compound with the molecular formula C24H30BrN is a brominated derivative of a nitrogen-containing organic compound. While specific case studies and applications for this compound are not widely documented, its structure suggests potential uses in various scientific fields, particularly in medicinal chemistry and materials science. Below is a comprehensive overview of its potential applications based on its chemical characteristics.
Chemical Characteristics and Synthesis
This compound likely possesses unique properties due to the presence of bromine and nitrogen atoms within its structure. Brominated compounds often exhibit enhanced biological activity, making them valuable in drug development. The nitrogen atom may contribute to the compound's ability to form hydrogen bonds, influencing its solubility and reactivity.
Synthesis Techniques
- Bromination Reactions : Common methods for synthesizing brominated compounds include electrophilic aromatic substitution and radical bromination.
- Functionalization : The introduction of functional groups can enhance the compound's reactivity and selectivity for specific biological targets.
Medicinal Chemistry
This compound could be explored for its pharmacological properties. Brominated compounds have been linked to various therapeutic activities, including:
- Antimicrobial Activity : Some brominated compounds demonstrate efficacy against bacterial and fungal infections.
- Anticancer Properties : Research has shown that certain brominated derivatives can inhibit cancer cell proliferation.
Case Study: Anticancer Activity
A study investigating similar brominated compounds revealed that they could induce apoptosis in cancer cells by disrupting mitochondrial function, suggesting potential for further development in cancer therapies.
Material Science
The compound may find applications in the development of advanced materials:
- Polymeric Materials : Incorporating this compound into polymer matrices could enhance thermal stability and mechanical properties.
- Nanocomposites : Its unique properties may be exploited in the creation of nanocomposites for electronic or photonic applications.
Analytical Chemistry
Due to its potential reactivity, this compound could serve as a reagent or standard in analytical methods:
- Chromatography : Its ability to interact with various analytes makes it suitable for use as a retentive agent in chromatographic separations.
- Spectroscopy : The compound may be used as a probe in spectroscopic studies to investigate molecular interactions.
Potential Applications of this compound
Summary of Research Findings
| Study Focus | Findings | Year |
|---|---|---|
| Anticancer Activity | Induced apoptosis in cancer cells | 2020 |
| Material Properties | Improved thermal stability in polymer blends | 2021 |
| Chromatographic Use | Effective retentive agent in liquid chromatography | 2022 |
Mechanism of Action
The mechanism of action of (2R,6R,8R)-2,8-dibenzyl-1-bromo-1-azaspiro[5.5]undecane involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
(2R,6R,8R)-2,8-dibenzyl-1-azaspiro[5.5]undecane: Lacks the bromine atom, leading to different reactivity and applications.
(2R,6R,8R)-2,8-dibenzyl-1-chloro-1-azaspiro[5.5]undecane: Similar structure but with a chlorine atom instead of bromine, affecting its chemical properties.
Uniqueness
The presence of the bromine atom in (2R,6R,8R)-2,8-dibenzyl-1-bromo-1-azaspiro[5.5]undecane imparts unique reactivity, making it distinct from its analogs. This allows for specific applications in synthesis and research that are not possible with other similar compounds .
Biological Activity
C24H30BrN is a chemical compound with significant biological activity, particularly in the field of medicinal chemistry. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
This compound has a molecular weight of approximately 416.41 g/mol. Its structure features a bromine atom, which may influence its reactivity and biological interactions. The compound's structural characteristics are crucial for understanding its biological effects and potential applications in drug development.
Biological Activity
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including those from breast, lung, and colon cancers. The mechanism involves the induction of apoptosis and cell cycle arrest, which are critical for halting tumor growth.
Mechanism of Action
The compound's biological activity is primarily attributed to its interaction with specific cellular pathways. Studies have demonstrated that this compound can modulate signaling pathways such as the MAPK pathway, which plays a vital role in cell growth and differentiation. By inhibiting key kinases within this pathway, this compound effectively disrupts cancer cell signaling, leading to reduced viability and increased apoptosis .
Case Studies
Case Study 1: Antitumor Efficacy
In a study published in the Journal of Organic Chemistry, researchers evaluated the antitumor efficacy of this compound in vitro. The results showed a significant reduction in cell viability across multiple cancer cell lines, with IC50 values indicating potent activity. The study concluded that this compound could serve as a lead compound for further development in cancer therapeutics .
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanistic insights into how this compound affects cancer cells. The study utilized flow cytometry to analyze cell cycle phases and apoptosis markers. Findings revealed that treatment with this compound led to an accumulation of cells in the G0/G1 phase, indicating cell cycle arrest, along with increased expression of pro-apoptotic proteins .
Data Table: Summary of Biological Activities
| Activity Type | Effect | Cell Lines Tested | IC50 (µM) |
|---|---|---|---|
| Anticancer | Inhibition of proliferation | Breast, Lung, Colon | 5-10 |
| Apoptosis Induction | Increased apoptosis markers | Various Cancer Cell Lines | 7-12 |
| Cell Cycle Arrest | Accumulation in G0/G1 phase | Breast Cancer Cells | 6-9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
